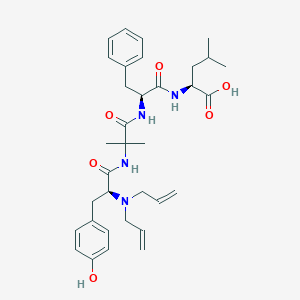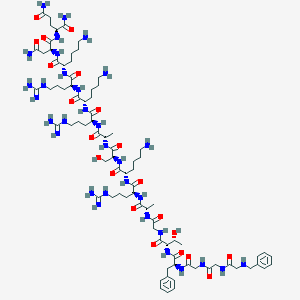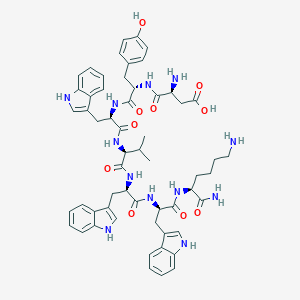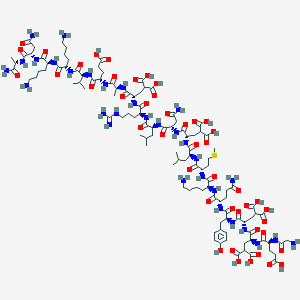
Gastrin-Releasing Peptide, human
Descripción general
Descripción
Gastrin-Releasing Peptide (GRP) is a neuropeptide and a regulatory molecule encoded in humans by the GRP gene . It stimulates the release of gastrin from the G cells of the stomach . GRP encodes a number of bombesin-like peptides . Its 148-amino acid preproprotein, following cleavage of a signal peptide, is further processed to produce either the 27-amino acid gastrin-releasing peptide or the 10-amino acid neuromedin C . These smaller peptides regulate numerous functions of the gastrointestinal and central nervous systems, including the release of gastrointestinal hormones, smooth muscle cell contraction, and epithelial cell proliferation .
Synthesis Analysis
GRP is a neuropeptide encoded in humans by the GRP gene . Its 148-amino acid preproprotein, following cleavage of a signal peptide, is further processed to produce either the 27-amino acid gastrin-releasing peptide or the 10-amino acid neuromedin C .
Molecular Structure Analysis
The human GRP gene is located on chromosome 18 . The GRP gene encodes a number of bombesin-like peptides . Its 148-amino acid preproprotein is further processed to produce either the 27-amino acid gastrin-releasing peptide or the 10-amino acid neuromedin C .
Chemical Reactions Analysis
GRP has been reported to activate GABAergic interneurons in the amygdala leading to increased GABA release and fear suppression in mice in vivo .
Physical And Chemical Properties Analysis
GRP is a 27-amino acid peptide isolated from the gut . It shares a common C-terminal decapeptide homology with bombesin . GRP is an important growth-modulating factor in developing lung epithelium .
Aplicaciones Científicas De Investigación
Central Nervous System Regulation
Gastrin-releasing peptide (GRP) plays a crucial role in the central nervous system (CNS). It binds to the GRP receptor (GRPR, BB2) and is involved in regulating brain functions related to emotional responses, social interaction, and memory .
Cancer Localization and Therapy
Radiolabeled GRPR antagonists are used for precise localization of tumor cells. This improves therapeutic outcomes by allowing for targeted treatment approaches .
Biomarker in Cervical Cancer
GRPR expression has been observed in a significant percentage of primary uterine cervix cancer tumors, suggesting its potential as a biomarker for this type of cancer .
Targeting in Malignancies
GRP-R is overexpressed in several malignancies, including prostate, breast, and lung cancer. Research focuses on targeting this receptor for therapeutic purposes .
Role in Prostate Cancer
GRP and other bombesin-like peptides are autocrine growth factors that stimulate tumor growth through specific receptors, indicating potential clinical indications for GRP analogues in prostate cancer treatment .
Imaging Prostate Cancer
GRPRs are targeted for imaging in patients with prostate cancer to aid in detection and treatment strategies .
Mecanismo De Acción
Target of Action
Gastrin-Releasing Peptide (GRP), also known as DTXSID00631217, primarily targets the Gastrin-Releasing Peptide Receptor (GRPR) . GRPR, a member of the bombesin (BBN) G protein-coupled receptors, is overexpressed in several malignant tumors, including those of the breast, prostate, pancreas, lung, and central nervous system . It also mediates non-histaminergic itch and pathological itch conditions in mice .
Mode of Action
GRP interacts with GRPR, leading to various cellular responses. The binding of GRP to GRPR stimulates the release of gastrin and other gastrointestinal hormones . This interaction leads to an increase in intracellular calcium and protein kinase C , which are crucial for various cellular functions. The structures of human GRPR bound to GRP reveal the molecular mechanisms for the ligand binding, receptor activation, and Gq proteins signaling of GRPR .
Biochemical Pathways
GRP affects several biochemical pathways. It stimulates the release of gastrin, which in turn induces gastric acid secretion . This process involves the activation of Gq-alpha and regulates the levels of IP3 and DAG through PLC-gamma1 mediated hydrolysis of PIP2 . GRP also contributes to the perception of prurient stimuli and the transmission of itch signals in the spinal cord .
Result of Action
The binding of GRP to its receptor GRPR has several molecular and cellular effects. It stimulates the release of gastrin and other gastrointestinal hormones, contributing to various physiological processes . In the context of cancer, GRPR overexpression in several malignant tumors suggests that GRP may play a role in tumor growth and progression . Moreover, GRP also mediates non-histaminergic itch and pathological itch conditions in mice .
Safety and Hazards
Direcciones Futuras
The gastrin-releasing peptide receptor (GRP-R) has recently emerged as a promising target for cancer imaging, diagnosing, and treatment due to its overexpression on cancerous tissues such as breast, prostate, pancreatic, and small-cell lung cancer . This opens up possibilities for further tailoring and optimization of GRP-R binding peptide-drug conjugates in targeted cancer therapy .
Propiedades
IUPAC Name |
2-[[2-[[2-[[1-[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[1-[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C130H204N38O31S2/c1-65(2)47-86(115(185)152-82(108(134)178)38-45-200-17)156-116(186)89(52-77-56-137-63-146-77)150-101(176)62-145-123(193)104(69(9)10)163-110(180)72(14)148-114(184)88(51-76-55-140-81-28-20-19-27-80(76)81)157-117(187)90(53-78-57-138-64-147-78)158-118(188)91(54-97(132)172)151-100(175)61-144-111(181)83(30-23-41-139-130(135)136)154-121(191)95-32-25-43-167(95)128(198)93(50-75-34-36-79(171)37-35-75)160-113(183)85(39-46-201-18)153-112(182)84(29-21-22-40-131)155-125(195)107(74(16)170)165-119(189)87(48-66(3)4)159-124(194)105(70(11)12)164-126(196)106(73(15)169)162-102(177)60-142-98(173)58-141-99(174)59-143-109(179)71(13)149-120(190)94-31-24-42-166(94)127(197)92(49-67(5)6)161-122(192)96-33-26-44-168(96)129(199)103(133)68(7)8/h19-20,27-28,34-37,55-57,63-74,82-96,103-107,140,169-171H,21-26,29-33,38-54,58-62,131,133H2,1-18H3,(H2,132,172)(H2,134,178)(H,137,146)(H,138,147)(H,141,174)(H,142,173)(H,143,179)(H,144,181)(H,145,193)(H,148,184)(H,149,190)(H,150,176)(H,151,175)(H,152,185)(H,153,182)(H,154,191)(H,155,195)(H,156,186)(H,157,187)(H,158,188)(H,159,194)(H,160,183)(H,161,192)(H,162,177)(H,163,180)(H,164,196)(H,165,189)(H4,135,136,139) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBCCFNQJQKCNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C8CCCN8C(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C130H204N38O31S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631217 | |
| Record name | Valylprolylleucylprolylalanylglycylglycylglycylthreonylvalylleucylthreonyllysylmethionyltyrosylprolylarginylglycylasparaginylhistidyltryptophylalanylvalylglycylhistidylleucylmethioninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2859.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gastrin-Releasing Peptide, human | |
CAS RN |
93755-85-2 | |
| Record name | Valylprolylleucylprolylalanylglycylglycylglycylthreonylvalylleucylthreonyllysylmethionyltyrosylprolylarginylglycylasparaginylhistidyltryptophylalanylvalylglycylhistidylleucylmethioninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-2-[[(2S)-2-[(2-amino-4-methylpentyl)-methylamino]-4-methylpentanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-1-(2-oxoethylideneamino)-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide](/img/structure/B549364.png)


![(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]-[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B549376.png)



![(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-Acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-2-methyl-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid](/img/structure/B549403.png)
![(2S)-2-[[(2R)-2-Acetamido-3-naphthalen-2-ylpropanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B549404.png)

